6-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
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Overview
Description
6-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 6-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenylhydrazine with ethyl acetoacetate can form the pyrazole ring, which is then further reacted with other reagents to introduce the imidazole ring and the carboxylic acid group . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
6-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The pathways involved can vary depending on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar compounds include other imidazole and pyrazole derivatives, such as:
Imidazole: Known for its broad range of biological activities, including antimicrobial and antifungal properties.
Pyrazole: Exhibits anti-inflammatory and analgesic activities.
Imidazo[1,2-b]pyrazole derivatives: These compounds share structural similarities and often exhibit similar biological activities, but 6-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is unique due to its specific substituents and functional groups.
Properties
Molecular Formula |
C13H13N3O2 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
6-methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
InChI |
InChI=1S/C13H13N3O2/c1-8-11(13(17)18)12-14-10(7-16(12)15-8)9-5-3-2-4-6-9/h2-6,10,14H,7H2,1H3,(H,17,18) |
InChI Key |
JDUQHGKLVIXIBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CC(NC2=C1C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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